molecular formula C5H7N3O4S B2561248 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid CAS No. 159709-49-6

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2561248
CAS No.: 159709-49-6
M. Wt: 205.19
InChI Key: RAAKEGYURSEFHE-UHFFFAOYSA-N
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Description

1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (CAS 159709-49-6) is a high-value pyrazole derivative of significant interest in medicinal and agrochemical research. Its molecular formula is C5H7N3O4S, with a molecular weight of 205.19 g/mol . This compound serves as a critical synthetic intermediate, particularly as a precursor to the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid acyl group found in several commercial succinate dehydrogenase (SDH) inhibitor fungicides . Researchers utilize this chemical scaffold to develop novel compounds with demonstrated in vitro antifungal activity against a range of phytopathogenic fungi, including Rhizoctonia solani and Colletotrichum orbiculare . The mechanism of action for derivatives of this compound involves targeting mitochondrial complex II, where the carbonyl oxygen atom can form key hydrogen bonds with amino acid residues like TYR58 and TRP173 on SDH, leading to enzyme inhibition . This makes it a versatile building block in structure-activity relationship (SAR) studies aimed at creating new crop protection agents. For laboratory use only, this product is strictly for research and development purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Key Identifiers • CAS Number: 159709-49-6 • Molecular Formula: C5H7N3O4S • Molecular Weight: 205.19 g/mol • InChI Key: RAAKEGYURSEFHE-UHFFFAOYSA-N • SMILES: CN1C(=C(C=N1)C(=O)O)S(=O)(=O)N

Properties

IUPAC Name

1-methyl-5-sulfamoylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-8-4(13(6,11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAKEGYURSEFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159709-49-6
Record name 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with sulfamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H11N3O4SC_7H_{11}N_3O_4S and a molecular weight of approximately 233.25 g/mol. Its structure features a pyrazole ring, a carboxylate group, and a sulfonamide moiety, which are critical for its biological activity.

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid exhibits antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. This suggests its potential as an antibiotic agent in clinical settings .
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties. Derivatives of pyrazolone compounds have shown effectiveness in reducing inflammation markers in preclinical models, indicating that this compound may be beneficial in treating inflammatory diseases .
  • Analgesic Properties : Some studies have reported analgesic effects associated with pyrazole derivatives, suggesting that this compound may contribute to pain relief mechanisms through its action on specific receptors involved in pain signaling pathways .

2. Agricultural Applications

  • The compound is also being explored for its potential use as a herbicide or pesticide. Its sulfonamide group may enhance its efficacy in targeting specific biological pathways in plants, making it a candidate for further research in agricultural chemistry .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against several pathogenic bacteria .
  • Anti-inflammatory Screening : In a pharmacological screening study, the compound was tested for anti-inflammatory activity alongside other derivatives. It demonstrated promising results, with potential applications in developing new anti-inflammatory drugs .
  • Agricultural Efficacy Trials : Preliminary trials assessing the herbicidal activity of the compound showed effective weed control in various crops without significant phytotoxicity to the plants .

Mechanism of Action

The mechanism of action of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyrazole-4-carboxylic Acids

Compound Name Substituents (Positions) Molecular Formula Key Functional Differences Reference
1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid 1-CH₃, 5-SO₂NH₂, 4-COOH C₅H₇N₃O₄S Sulfamoyl group enhances polarity
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-CH₃, 5-NH₂, 4-COOH C₁₁H₁₁N₃O₂ Phenyl and amino groups increase aromaticity
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate 1-CH₃, 3-Cl, 5-SO₂NH₂, 4-COOCH₃ C₆H₈ClN₃O₄S Methyl ester reduces acidity vs. carboxylic acid
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 5-CH₃, 4-COOH C₁₁H₁₀N₂O₂ Phenyl and methyl groups enhance hydrophobicity
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 5-(CH(CH₃)₂), 4-COOH C₁₃H₁₄N₂O₂ Bulky isopropyl group affects steric hindrance

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Trends Spectral Data (IR/NMR Highlights) Reference
This compound Not reported High polarity (due to SO₂NH₂) IR: 1651 cm⁻¹ (C=O), 1613 cm⁻¹ (C=N); MS: m/z 206.023
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 156–157 Moderate (polar NH₂ and COOH) IR: 3389–3204 cm⁻¹ (OH/NH₂); ¹H-NMR: δ 7.36–7.54 (Ph)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 136 Low (hydrophobic diphenyl) IR: 1680 cm⁻¹ (C=O); ¹H-NMR: δ 2.25 (CH₃)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Not reported Moderate (allyl and NH₂ groups) Crystal structure stabilized by H-bonding
  • Key Insights :
    • The sulfamoyl group in the target compound increases water solubility compared to phenyl- or alkyl-substituted analogs .
    • Methyl esters (e.g., ) exhibit lower acidity and higher volatility than carboxylic acids .

Biological Activity

1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (MSPCA) is a compound that has garnered attention for its diverse biological activities. This article synthesizes the available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MSPCA is C5H7N3O4SC_5H_7N_3O_4S, and it features a pyrazole ring substituted with a methyl group and a sulfamoyl group. The presence of these functional groups contributes to its biological activity.

Pharmacological Activities

Research indicates that MSPCA exhibits various pharmacological effects, including:

  • Anti-inflammatory Activity : MSPCA has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, it demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains, including E. coli and S. aureus. Its antimicrobial activity is attributed to the presence of the sulfamoyl moiety, which enhances its interaction with bacterial targets .
  • Antifungal Activity : In vitro studies have indicated that MSPCA possesses antifungal properties against various phytopathogenic fungi. It outperformed some commercial fungicides in specific assays, suggesting potential applications in agriculture .

The biological activities of MSPCA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : MSPCA may inhibit specific enzymes involved in inflammatory processes and microbial metabolism. For example, it has been studied for its inhibitory effects on lipoxygenases, which are crucial in the inflammatory response .
  • Molecular Interactions : Molecular docking studies suggest that MSPCA can form hydrogen bonds with key amino acids in target proteins, enhancing its binding affinity and biological efficacy .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of MSPCA

Activity TypeObserved EffectsReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialEffective against E. coli and S. aureus
AntifungalSuperior activity against phytopathogenic fungi
Enzyme InhibitionInhibits lipoxygenases involved in inflammation

Q & A

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide N–H stretching ~3300 cm⁻¹, carboxylic acid O–H ~2500–3000 cm⁻¹) .
  • NMR :
    • 1H NMR^1 \text{H NMR}: Pyrazole protons appear as singlets or doublets (δ 6.5–8.5 ppm); methyl groups resonate at δ 2.0–3.5 ppm.
    • 13C NMR^{13} \text{C NMR}: Carboxylic acid carbons at ~165–170 ppm, sulfamoyl sulfur-linked carbons at ~125–135 ppm .
  • Mass Spectrometry : HRMS confirms the molecular formula (e.g., [M+H]⁺ for C6H8N3O4S\text{C}_6\text{H}_8\text{N}_3\text{O}_4\text{S}: calc. 218.0234) .

What computational methods aid in understanding the electronic properties and reactivity of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculations using Gaussian or ORCA software at the B3LYP/6-311+G(d,p) level predict:
    • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge-transfer potential .
    • Electrostatic Potential Maps : Highlight nucleophilic (sulfamoyl group) and electrophilic (carboxylic acid) sites for reaction planning .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational flexibility in biological environments .

How is the bioactivity (e.g., analgesic or anti-inflammatory effects) of this compound assessed experimentally?

Q. Basic

  • In Vivo Models : Carrageenan-induced paw edema in rats for anti-inflammatory activity; acetic acid writhing test in mice for analgesia .
  • Dose-Response Studies : Administering 10–100 mg/kg doses orally and measuring inhibition percentages (e.g., 40–60% edema reduction) .
  • Ulcerogenic Potential : Gastric mucosa examination after prolonged dosing to evaluate gastrointestinal toxicity .

What strategies improve low yields in the sulfamoylation step during synthesis?

Q. Advanced

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) or triethylamine to enhance sulfamoyl chloride reactivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction kinetics .
  • Temperature Control : Maintaining 0–5°C during sulfamoyl chloride addition minimizes side reactions .

What crystallographic parameters have been reported for related pyrazole-4-carboxylic acid derivatives?

Advanced
X-ray studies of analogs (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) reveal:

  • Space Group : P21/cP2_1/c with Z = 4 .
  • Bond Lengths : C=O (1.24 Å), C–N (1.33 Å), and S–N (1.63 Å) consistent with resonance stabilization .
  • Hydrogen Bonding : Carboxylic acid dimers form via O–H···O interactions (2.65–2.70 Å), influencing crystal packing .

How do substituents on the pyrazole ring influence bioactivity, and how is this analyzed?

Q. Advanced

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (e.g., sulfamoyl): Enhance anti-inflammatory activity by stabilizing charge interactions with COX-2 .
    • Methyl Groups : Increase lipophilicity, improving membrane permeability (log P ~1.2–1.5) .
  • Methods : Comparative IC₅₀ assays against enzyme targets (e.g., COX-2) and log P measurements via shake-flask/HPLC .

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